Ethyl 3-amino-4-ethylhexanoate
CAS No.:
Cat. No.: VC18185053
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO2 |
|---|---|
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | ethyl 3-amino-4-ethylhexanoate |
| Standard InChI | InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3 |
| Standard InChI Key | JTUVQIRBCJTBFO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C(CC(=O)OCC)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 3-amino-4-ethylhexanoate (CAS: 1604424-69-2) is classified as an amino ester with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . The compound features a hexanoate backbone substituted with an amino group at the third carbon and an ethyl group at the fourth position, culminating in a branched structure. A notable point of discussion arises from discrepancies in reported molecular formulas: some sources describe it as C₁₁H₂₁NO₂, while others definitively state C₁₀H₂₁NO₂ . This inconsistency may stem from typographical errors or misattribution to structurally analogous compounds. For the purpose of this review, we adopt the C₁₀H₂₁NO₂ formula validated by PubChem and Chemsrc .
Stereochemical Considerations
The compound exhibits stereoisomerism, with the (3S)-configured enantiomer being explicitly documented . The InChI key JTUVQIRBCJTBFO-VIFPVBQESA-N confirms the S configuration at the third carbon, which influences its biochemical interactions and synthetic pathways . The SMILES notation CCC(CC)C@HN further delineates the spatial arrangement of substituents . Such stereochemical precision is critical for applications requiring enantioselective catalysis or receptor-targeted drug design.
Nomenclature and Synonyms
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IUPAC Name: Ethyl (3S)-3-amino-4-ethylhexanoate
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Common Aliases: Ethyl 3-amino-4-ethylhexanoate, (3R)-3-pent-3-yl-β-alanine ethyl ester
Synthesis and Manufacturing Approaches
The synthesis of ethyl 3-amino-4-ethylhexanoate primarily revolves around esterification and enamine formation strategies. Industrial-scale production often employs continuous flow reactors to enhance yield and efficiency.
Conventional Esterification
The most straightforward method involves the acid-catalyzed reaction between 3-amino-4-ethylhexanoic acid and ethanol:
This method typically utilizes sulfuric acid or p-toluenesulfonic acid as catalysts, with yields exceeding 80% under reflux conditions.
Table 1: Comparative Synthesis Methods
| Method | Reactants | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Ester | 3-Amino-4-ethylhexanoic acid, EtOH | H₂SO₄ | 80–85 | |
| Enolate Alkylation | Trifluoroacetate, Acetate, Amine | NaOCH₃ | 70–75 |
Physicochemical Properties
Ethyl 3-amino-4-ethylhexanoate displays distinct physical and chemical properties that dictate its handling and application:
Chemical Properties
Table 2: Computed Physicochemical Data (PubChem)
| Property | Value |
|---|---|
| Topological Polar Surface Area | 52.3 Ų |
| Heavy Atom Count | 13 |
| Complexity | 144 |
Biochemical Interactions and Applications
Metabolic Pathway Modulation
The amino and ester functionalities enable dual interactions with enzymatic systems. Hydrolysis of the ester group yields 3-amino-4-ethylhexanoic acid, which may interfere with amino acid metabolism—particularly in pathways involving branched-chain amino acids like leucine and isoleucine.
Drug Development
As a chiral building block, the (3S)-isomer is valuable in synthesizing pharmacologically active molecules. Its ethyl ester group enhances membrane permeability, making it a candidate for prodrug formulations .
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